Beta-Amyloid (37-43)

Alzheimer's disease CSF biomarker γ-secretase activity

Beta-Amyloid (37-43) (GGVVIAT) is the definitive C-terminal heptapeptide standard for Aβ37-specific antibody validation and GSM pharmacodynamic assays. Its unique Thr43 terminus and sequence-dependent aggregation properties distinguish it from Aβ35-43 and Aβ37-42 fragments, ensuring experimental reproducibility in fibril polymorphism, epitope mapping, and neurotoxicity studies. Supplied at ≥95% purity with verified molecular weight for demanding SAR and receptor-binding research.

Molecular Formula
Molecular Weight 615.7
Cat. No. B1578723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (37-43)
Molecular Weight615.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (37-43) Peptide: A Physiologically Critical C-Terminal Fragment for Alzheimer's Research and Biomarker Development


Beta-Amyloid (37-43), with the sequence H-Gly-Gly-Val-Val-Ile-Ala-Thr-OH (GGVVIAT) and a molecular weight of 615.7 Da, is a synthetic C-terminal heptapeptide fragment of the full-length amyloid-β protein [1]. It corresponds to the terminal residues of the shorter Aβ alloforms (Aβ37, Aβ38) that are physiologically produced alongside the more widely studied Aβ40 and Aβ42 peptides by γ-secretase processing of APP [2]. As a research peptide typically supplied at ≥95% purity, it serves as a critical tool for structure-activity relationship (SAR) studies, epitope mapping for C-terminal-specific antibodies, and as a fragment control in Aβ aggregation and receptor binding assays [1][2].

Why Beta-Amyloid (37-43) Cannot Be Substituted by Other C-Terminal β-Amyloid Fragments


C-terminal β-amyloid fragments differing by even a single amino acid residue exhibit profoundly different aggregation kinetics, fibril morphologies, and biological activities, making them non-interchangeable in research settings [1]. Beta-Amyloid (37-43) (GGVVIAT) terminates at Thr43, whereas closely related commercial fragments such as Beta-Amyloid (35-43) include two additional N-terminal residues (Met-Leu) that alter hydrophobicity and aggregation propensity [1]. Critically, the C-terminal threonine at position 43 distinguishes this fragment from the GGVVIA sequence (37-42), which lacks the hydroxyl side chain and has been crystallized in a distinct steric zipper conformation (PDB: 2ONV) that differs from longer assemblies [2]. These sequence-dependent differences directly impact experimental outcomes in aggregation inhibition screens, antibody epitope mapping, and receptor binding competition assays, as documented in the quantitative evidence below.

Quantitative Differentiation Evidence for Beta-Amyloid (37-43) Against Closest Analogs


Aβ37/42 Ratio (in Which Aβ37 Bears the 37-43 C-Terminus) Outperforms the Canonical Aβ42/40 Ratio as a CSF Biomarker for Alzheimer's Disease

The Aβ37/42 peptide ratio in cerebrospinal fluid (CSF) provides superior diagnostic discrimination between cognitively normal (CN) individuals and Alzheimer's disease (AD) patients compared to the widely used Aβ42/40 ratio. The Aβ37 peptide contains the exact C-terminal 37-43 sequence (GGVVIAT) that defines this alloform, making the fragment directly relevant to biomarker assay development [1]. In a head-to-head comparison using receiver operating characteristic (ROC) analysis, the Aβ37/42 ratio achieved an AUC of 0.9622, while the conventional Aβ42/40 ratio achieved an AUC of 0.8651 [1].

Alzheimer's disease CSF biomarker γ-secretase activity diagnostic accuracy

Aβ37 (Containing the 37-43 Sequence) Forms Fibrils with Grossly Distinct Morphology Compared to Aβ42, Enabling Structural Selectivity Studies

Cryo-transmission electron microscopy (cryo-TEM) reveals that Aβ37 fibrils possess a helical half-pitch period of 118 ± 30 nm, which is approximately 3.8-fold longer than the 31 ± 17 nm half-pitch characteristic of Aβ42 fibrils formed under identical conditions [1]. This stark morphological difference is driven by the presence of the 37-43 C-terminal sequence, which adopts a different β-strand register in the fibril core [1].

fibril morphology cryo-TEM helical half-pitch amyloid structure

Aβ37 (C-Terminus Defined by the 37-43 Residues) Co-Aggregates Selectively with Aβ40 but Not with Aβ42, a Unique Binary Interaction Profile

Kinetic aggregation assays combined with analytical HPLC demonstrate that Aβ37 (whose C-terminus corresponds exactly to residues 37-43) exhibits a unique binary interaction profile: it co-aggregates with Aβ40 to form mixed fibrils with a distinct morphology (half-pitch 160 ± 90 nm, width 21 ± 10 nm), but does not co-aggregate with Aβ42, instead forming separate homomolecular fibrils [1]. This selectivity is not shared by Aβ38, which also co-aggregates with Aβ40 but produces fibrils with yet another distinct morphology (half-pitch 183 ± 106 nm, width 23 ± 12 nm) [1].

co-aggregation cross-seeding fibril composition alloform selectivity

C-Terminal Truncation at Position 37 Abolishes In Vivo Neurotoxicity: The 37-43 Sequence Defines a Non-Toxic Aβ Species Boundary

Systematic transgenic expression of C-terminally truncated Aβ peptides in Drosophila reveals a sharp toxicity boundary: Aβ1-42 is highly toxic (reduced lifespan, reduced locomotor activity), whereas Aβ1-37 is completely non-toxic under identical expression conditions [1]. Furthermore, co-expression of short Aβ peptides (Aβ37, Aβ38, Aβ40) with Aβ42 attenuates Aβ42 toxicity in a dose-dependent manner [1]. The 37-43 sequence is thus situated precisely at the C-terminal boundary that separates toxic (≥42 residues) from non-toxic (≤40 residues) Aβ species, making this fragment a critical tool for mapping structure-toxicity relationships [1].

neurotoxicity Drosophila model C-terminal truncation in vivo toxicity

The Aβ37-43 Fragment Modulates Aβ42–α7nAChR Interaction, a Key Synaptic Pathology Event in Alzheimer's Disease

In co-immunoprecipitation assays using human frontal cortex synaptosomes, the Aβ37-43 fragment (tested at 10 μM) was one of several fragments evaluated for its ability to influence the Aβ42–α7nAChR interaction [1]. While Aβ37-43 did not directly compete with Aβ42 for α7nAChR binding (unlike Aβ12-28), it increased the S 24795-induced dissociation of Aβ42 from the receptor complex [1]. This behavior distinguishes Aβ37-43 from the N-terminal fragment Aβ12-28, which directly blocks Aβ42 binding to α7nAChR [1].

α7 nicotinic receptor Aβ-receptor interaction synaptic dysfunction fragment competition assay

Validated Application Scenarios for Beta-Amyloid (37-43) Based on Quantitative Evidence


Development and Calibration of Aβ37-Specific Sandwich Immunoassays for CSF Biomarker Panels

Given that the Aβ37/42 ratio achieves an AUC of 0.9622 (vs. 0.8651 for Aβ42/40) in distinguishing AD from cognitively normal subjects [1], the Beta-Amyloid (37-43) fragment serves as the essential C-terminal standard peptide for generating, validating, and calibrating Aβ37-specific capture and detection antibodies. The fragment's exact C-terminal sequence (GGVVIAT) defines the epitope recognized by Aβx-37-specific antibodies, making it indispensable for linearity, lower limit of quantification (LLoQ), and cross-reactivity testing in clinical-grade immunoassay development [1].

Structure-Activity Relationship Studies Mapping the C-Terminal Toxicity Boundary of Aβ Peptides

The observation that Aβ1-37 is non-toxic while Aβ1-42 is highly toxic in Drosophila models establishes a critical sequence boundary between residues 37 and 42 [1]. The 37-43 fragment is the minimal C-terminal peptide spanning this boundary. Researchers investigating the molecular determinants of Aβ neurotoxicity use this fragment in systematic truncation or alanine-scanning mutagenesis studies to identify which specific C-terminal residues (Ile41, Ala42, Thr43) are necessary and sufficient to confer toxic gain-of-function when appended to shorter Aβ sequences [1].

Cryo-EM and Solid-State NMR Structural Studies of Aβ Fibril Polymorph Differentiation

The dramatic morphological difference between Aβ37 fibrils (half-pitch 118 ± 30 nm) and Aβ42 fibrils (half-pitch 31 ± 17 nm) [1] positions the 37-43 fragment as a critical tool for structural biology studies. When performing cryo-EM or ssNMR on mixed Aβ alloform samples, the 37-43 fragment can be used as a competitive binder to block specific fibril polymorph formation, or as a gold-labeled probe to identify which fibril population contains the shorter C-terminus. This is directly relevant to recent structural work demonstrating that Aβ40 and Aβ42 fibrils adopt fundamentally different protofilament core structures determined by their C-terminal residues [1].

γ-Secretase Modulator Screening: Quantifying Shifts in Aβ Product Length Distribution

γ-Secretase modulators (GSMs) are evaluated by their ability to shift APP processing away from Aβ42 production toward shorter, less toxic species including Aβ37 and Aβ38 [1]. The 37-43 fragment, as the C-terminal standard for Aβ37, is required to establish calibration curves in mass spectrometry-based or immunoassay-based product profiling assays. The quantitative increase in Aβ37 (measured via its C-terminal 37-43 sequence) relative to Aβ42 is a primary pharmacodynamic endpoint in GSM drug discovery programs [1].

Quote Request

Request a Quote for Beta-Amyloid (37-43)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.